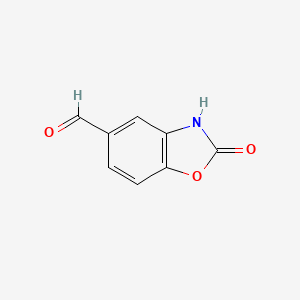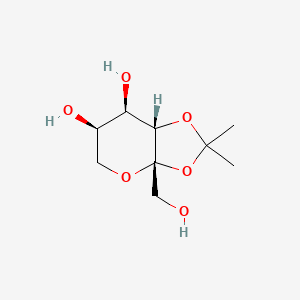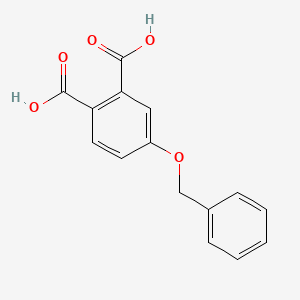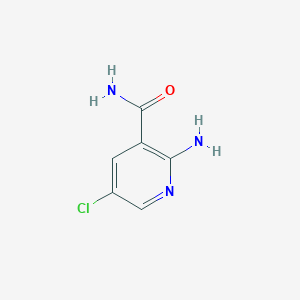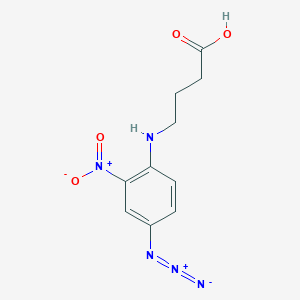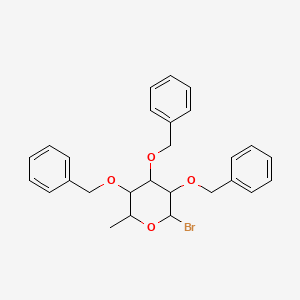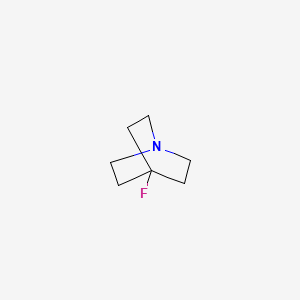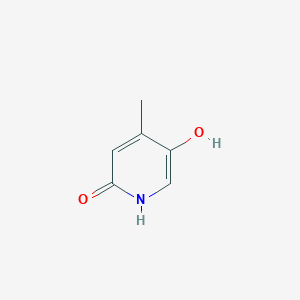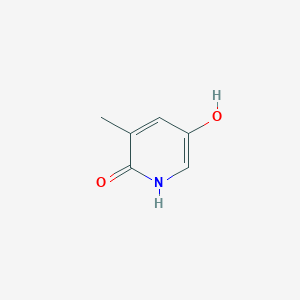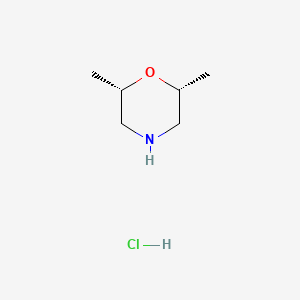
cis-2,6-Dimethylmorpholine hydrochloride
Übersicht
Beschreibung
“Cis-2,6-Dimethylmorpholine hydrochloride” is a chemical compound with the molecular formula C6H14ClNO . It is mainly used as an intermediate in the synthesis of pharmaceutical ingredients .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the molecular formula C6H14ClNO . The molecular weight of the compound is 151.63 . The compound has a clear colorless liquid appearance .Chemical Reactions Analysis
“this compound” is a versatile intermediate and is mainly used in the synthesis of pharmaceutical ingredients . It serves as a building block for pharmaceutical ingredients .Physical and Chemical Properties Analysis
“this compound” is a clear colorless liquid . It has a molecular weight of 151.63 . The compound is packaged in 180KG steel drums for storage and transportation .Wissenschaftliche Forschungsanwendungen
Electrochemical Fluorination
- Research by Takashi et al. (1998) explored the electrochemical fluorination of cis-2,6-dimethylmorpholine. This study found that fluorination of cis-2,6-dimethylmorpholine resulted in a small quantity of fluorinated products and led to cis-and trans-isomerization, yielding a mixture of isomers. This study provides insight into the electrochemical behaviors of cis-2,6-dimethylmorpholine derivatives (Takashi et al., 1998).
PMR Spectra Analysis
- Booth and Gidley (1965) conducted proton magnetic resonance studies of commercial 2,6-dimethylmorpholine, separating cis- and trans-isomers by vapor phase chromatography. Their findings suggest that the most abundant isomer has the cis-configuration, providing essential data on the structural aspects of these compounds (Booth & Gidley, 1965).
Comparative Carcinogenicity
- Comparative studies of the carcinogenicity of different isomers of nitroso-2,6-dimethylmorpholine, including the cis and trans isomers, were conducted by Lijinsky and Reuber (1981). These studies found significant differences in carcinogenic potency between these isomers in different animal models, suggesting that the mechanisms of activation might differ across species (Lijinsky & Reuber, 1981).
Supertetrahedral Cluster Formation
- Han et al. (2014) investigated the solvothermal reactions of S, Ga, and Sn using cis-2,6-dimethylmorpholine. They discovered the formation of a microporous material composed of hybrid supertetrahedral clusters, demonstrating the compound's potential in materials science (Han et al., 2014).
Chemical Synthesis
- Huang Xiao-shan (2009) presented a study on the preparation of 2,6-Dimethylmorpholine, achieving a high yield under specific conditions. This research provides valuable information for the chemical synthesis of this compound and its isomers (Huang Xiao-shan, 2009).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2S,6R)-2,6-dimethylmorpholine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-5-3-7-4-6(2)8-5;/h5-7H,3-4H2,1-2H3;1H/t5-,6+; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFEUYYPUMLXCLF-KNCHESJLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC(O1)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNC[C@@H](O1)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B3329329.png)
![(E)-1-Oxaspiro[2.3]hexane-5-carbonitrile](/img/structure/B3329331.png)
![(8As)-3,8a-dimethyl-3,6,7,8-tetrahydro-2H-[1,3]oxazolo[3,2-a]pyrazin-5-one](/img/structure/B3329333.png)
